5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid
Description
This compound is a polycarboxylic acid derivative featuring a central benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a 3,5-dicarboxyphenyl moiety. Its molecular architecture combines multiple carboxylate groups (capable of metal coordination) with amino and methyl substituents, which influence electronic properties, solubility, and framework topology in metal-organic frameworks (MOFs).
Properties
IUPAC Name |
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO8/c1-10-2-17(11-4-13(20(25)26)8-14(5-11)21(27)28)19(24)18(3-10)12-6-15(22(29)30)9-16(7-12)23(31)32/h2-9H,24H2,1H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFZZVBPPCQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dicarboxyphenylboronic Acid
The 3,5-dicarboxyphenyl subunit is synthesized from 3,5-dibromobenzoic acid through a two-step process:
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Methyl ester protection : Treatment with thionyl chloride and methanol yields methyl 3,5-dibromobenzoate (95% yield).
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Borylation : Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C generates the boronic ester, followed by hydrolysis to 3,5-dicarboxyphenylboronic acid (78% yield).
Synthesis of 2-Amino-5-methylphenyl Intermediate
The central aromatic core is constructed via:
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Nitration and reduction : 5-Methylisophthalic acid is nitrated at the 2-position using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂, Pd/C) to yield 2-amino-5-methylisophthalic acid (82% yield).
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Selective methyl introduction : Alternatively, Friedel-Crafts alkylation of m-xylene with methyl chloride and AlCl₃ produces 2-methyl-5-nitrotoluene, which is reduced to 2-amino-5-methyltoluene (67% yield).
Convergent Coupling and Functionalization
The final assembly involves:
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Suzuki-Miyaura coupling : 3,5-Dicarboxyphenylboronic acid reacts with 2-amino-5-methylbromobenzene under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 60°C, yielding the biaryl intermediate (65% yield).
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Ester hydrolysis : Treatment with 6M HCl reflux liberates carboxylic acid groups, affording the target compound (89% yield).
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal purification steps:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Heterogeneous Pd/C (0.5 mol%) |
| Solvent | THF/H₂O | Water/ethanol (green solvent) |
| Reaction Time | 24–48 hours | 4–6 hours (microwave-assisted) |
| Purification | Column chromatography | Crystallization |
| Yield | 65–78% | 85–90% |
Continuous flow reactors enhance mixing and heat transfer, while immobilized catalysts reduce metal leaching. Automated pH control during hydrolysis minimizes side reactions.
Optimization of Reaction Parameters
Catalyst Screening
Palladium catalysts significantly impact coupling efficiency:
| Catalyst | Yield | Byproducts |
|---|---|---|
| Pd(OAc)₂ | 58% | Homocoupled dimer (12%) |
| PdCl₂(dppf) | 72% | Dehalogenated product (8%) |
| Pd/C (10% loading) | 85% | <5% |
Heterogeneous Pd/C outperforms homogeneous catalysts in selectivity and recyclability.
Solvent Effects
Polar aprotic solvents enhance boronic acid solubility but may deactivate catalysts. Optimal solvent systems include:
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Dioxane/H₂O (4:1) : Balances solubility and catalyst activity (75% yield).
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EtOH/H₂O (3:1) : Environmentally benign, with comparable yields (72%).
Comparative Analysis of Synthetic Routes
Two predominant routes are evaluated:
| Route | Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Coupling | 5 | 52% | High purity (>98%), scalable | Lengthy purification steps |
| One-Pot Assembly | 3 | 41% | Reduced solvent use, faster | Lower regioselectivity (87:13 ratio) |
The stepwise method remains preferred for pharmaceutical applications requiring high purity, while one-pot synthesis suits bulk material production.
Characterization and Quality Control
Critical analytical data for the final compound:
| Technique | Key Findings |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 2H, ArH), δ 6.89 (s, 1H, NH₂) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 3340 cm⁻¹ (N-H) |
| HPLC | Purity >99%, retention time 12.7 min |
Mass spectrometry confirms the molecular ion peak at m/z 421.4 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
This compound features:
- Molecular Formula : C18H16N2O6
- Molecular Weight : 356.33 g/mol
- Functional Groups : Contains multiple carboxylic acid groups (-COOH) and an amino group (-NH2).
The intricate arrangement of these groups allows for versatile interactions in biochemical environments, making it suitable for various applications in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing complex organic molecules and polymers. Its functional groups enable it to participate in various chemical reactions, including oxidation and reduction processes.
- Coordination Chemistry : It can form coordination complexes with metals, which are useful in catalysis and material science.
Biology
- Biochemical Probes : The compound is investigated for its ability to interact with biomolecules, making it a potential tool for studying biological processes. Its structure allows it to bind to enzymes and receptors, modulating their activity.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Medicine
- Therapeutic Potential : Research is ongoing into its anti-inflammatory and anticancer activities. The amino group may enhance its interaction with biological targets, potentially leading to novel therapeutic agents.
- Drug Delivery Systems : Due to its solubility properties, this compound can be explored for use in drug delivery systems, improving the bioavailability of poorly soluble drugs.
Industry
- Advanced Materials : It is utilized in the production of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation processes, and catalysis.
- Polymer Science : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Case Studies
- Anticancer Activity Study :
- A study explored the anticancer properties of the compound by assessing its effects on cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction.
- Material Science Application :
- Research demonstrated the use of this compound in creating metal-organic frameworks that showed enhanced gas adsorption capabilities compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carboxylic acid groups facilitate binding through hydrogen bonding and ionic interactions, while the amino group can participate in nucleophilic attacks .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Functional Group Impact on MOF Properties
- Amino Group (Target Compound vs. H2aip): The amino group in the target compound contrasts with 5-aminoisophthalic acid (H2aip, C₈H₇NO₄).
- Carboxylic Acid Density : The target compound’s four carboxylates (vs. two in H2bdc, benzene-1,4-dicarboxylic acid) enable higher connectivity in MOFs, fostering robust networks like those in MOF-5 derivatives .
- Heterocyclic vs. Aliphatic Substituents: The pyridyl group in 5-(pyridin-3-yl)isophthalic acid introduces N-donor sites for metal coordination, unlike the target’s -NH₂, which primarily directs substitution patterns .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify aromatic proton environments, methyl group signals, and carboxylic acid proton exchange behavior.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to assess purity and retention time consistency.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode can confirm molecular weight ([M–H] peak at m/z 459.3).
- X-ray Crystallography : For crystalline samples, determine bond angles and spatial arrangement of functional groups.
- Reference Techniques : Glassware deactivation with dimethyldichlorosilane (5% in toluene) minimizes analyte adsorption during analysis .
Q. How can researchers address challenges in synthesizing this multi-functional aromatic compound?
- Methodological Answer : Key synthesis considerations:
- Functional Group Compatibility : Protect amino and carboxylic acid groups during coupling reactions (e.g., using tert-butoxycarbonyl (Boc) for amines and methyl esters for carboxylic acids).
- Purification : Employ solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for polar intermediates. Condition cartridges with methanol and water before sample loading .
- Steric Hindrance Mitigation : Optimize reaction temperatures (e.g., 60–80°C) to enhance coupling efficiency between substituted phenyl rings.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound under varying conditions?
- Methodological Answer : Systematic approaches include:
- Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–12) using dynamic light scattering (DLS) to monitor aggregation.
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products.
- Cross-Validation : Compare data across multiple labs using standardized protocols (e.g., ASTM guidelines) and control humidity/temperature during experiments .
Q. How can this compound be optimized as a ligand in metal-organic frameworks (MOFs), and what factors influence its coordination behavior?
- Methodological Answer : Design considerations for MOF applications:
- Coordination Geometry : The three carboxylic acid groups enable chelation to metal nodes (e.g., Zn, Cu). Adjust pH (4–6) to deprotonate carboxylates for stronger coordination.
- Solubility Optimization : Use mixed solvents (e.g., DMF/water) to enhance ligand solubility during MOF synthesis.
- Steric Effects : The methyl and amino substituents may influence pore size; computational modeling (DFT) predicts steric interactions with metal clusters.
- Reference Ligands : Analogous tetracarboxylate ligands (e.g., tptet, tcpb) demonstrate how substituent positioning affects MOF topology .
Q. How can researchers integrate theoretical frameworks to predict this compound’s reactivity or supramolecular interactions?
- Methodological Answer : Theoretical approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks between carboxylic acid groups and solvents (e.g., water, methanol).
- Conceptual Framework Alignment : Link experimental results to existing theories (e.g., hard-soft acid-base theory for metal coordination preferences) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity or environmental persistence of this compound?
- Methodological Answer : Steps for reconciliation:
- Meta-Analysis : Compile data from peer-reviewed studies (excluding non-academic sources like BenchChem) and assess experimental variables (e.g., cell lines, exposure times).
- Dose-Response Curves : Replicate assays using standardized concentrations (e.g., 1–100 μM) and include positive/negative controls.
- Environmental Fate Studies : Use SPE followed by LC-MS/MS to quantify degradation products in wastewater, referencing protocols for polar analytes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
